![molecular formula C7H12N2O B599179 3,9-ジアザビシクロ[4.2.1]ノナン-4-オン CAS No. 1210963-09-9](/img/structure/B599179.png)
3,9-ジアザビシクロ[4.2.1]ノナン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with a unique structure characterized by two nitrogen atoms and a ketone group.
科学的研究の応用
3,9-Diazabicyclo[4.2.1]nonan-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of advanced materials and polymers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of an aldehyde, an amine, and an activated alkene to form a bicyclic scaffold. The process is followed by reduction and lactamization to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .
作用機序
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
3,9-Diazabicyclo[4.2.1]nonane: Lacks the ketone group, resulting in different chemical reactivity.
3,9-Diazabicyclo[4.2.1]nonan-4-ol: Contains an alcohol group instead of a ketone, altering its chemical properties.
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride: A salt form that exhibits different solubility and stability characteristics
Uniqueness: 3,9-Diazabicyclo[4.2.1]nonan-4-one is unique due to its specific arrangement of nitrogen atoms and a ketone group within a bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210963-09-9 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:
- The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []
- The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []
Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A2: While the abstract doesn't detail specific results, the study likely focused on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

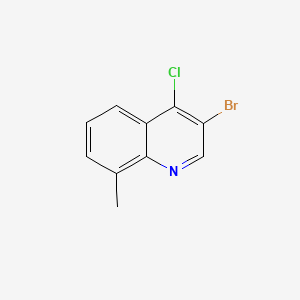
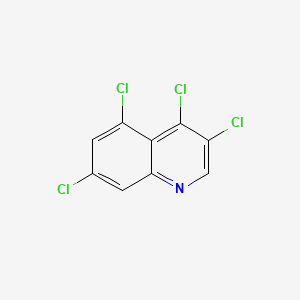
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
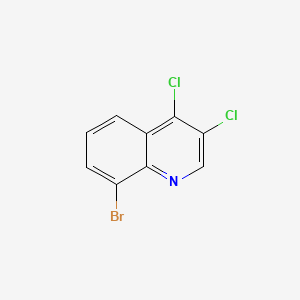
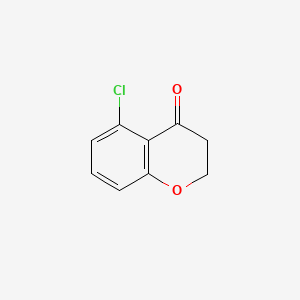

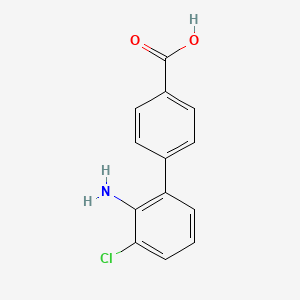
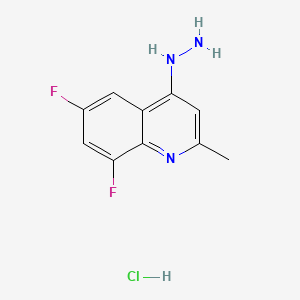
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)
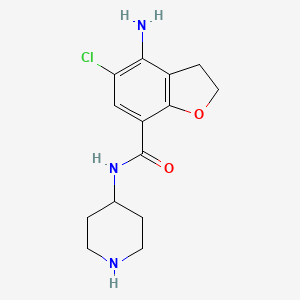
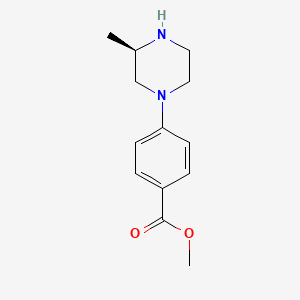
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
